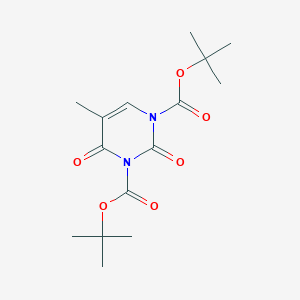

Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate

Description

Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate (CAS 917081-58-4) is a pyrimidine-based compound featuring a 2,4-dioxo (uracil-like) core substituted with a methyl group at position 5 and tert-butyl dicarboxylate groups at positions 1 and 2. This structure is critical in nucleoside chemistry, serving as a protected intermediate for synthesizing thymidine analogs or prodrugs. The tert-butyl esters enhance steric protection, improving stability against hydrolysis and oxidative degradation compared to smaller esters like methyl or ethyl .

Properties

IUPAC Name |

ditert-butyl 5-methyl-2,4-dioxopyrimidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-9-8-16(12(20)22-14(2,3)4)11(19)17(10(9)18)13(21)23-15(5,6)7/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNPMTPOCIYNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents :

- 5-Methyluracil (1 equiv)

- Di-tert-butyl dicarbonate (4 equiv)

- 4-Dimethylaminopyridine (DMAP, catalytic)

- Pyridine (solvent and base)

- Acetonitrile (MeCN, solvent)

Procedure :

- Deprotonation : 5-Methyluracil (30 mmol) is suspended in anhydrous MeCN (50 mL) with pyridine (5 mL) and DMAP (0.8 mmol).

- Protection : Di-tert-butyl dicarbonate (120 mmol) is added dropwise at room temperature under nitrogen.

- Reaction Progress : The mixture is stirred for 12 h, monitored by TLC (hexane/EtOAc 4:1).

- Workup : The solvent is evaporated, and the residue is partitioned between CH₂Cl₂ (100 mL) and water (100 mL). The organic layer is washed with brine, dried (MgSO₄), and concentrated.

- Purification : Recrystallization from hexane/EtOAc (10:1) yields the product as a white solid (68% yield).

Key Observations :

- Excess Boc anhydride ensures complete bis-protection.

- DMAP accelerates the reaction by stabilizing the transition state.

- Pyridine neutralizes HCl generated during the reaction.

Optimization Strategies

Solvent and Base Screening

Alternative solvents (THF, DMF) and bases (triethylamine, NaH) were evaluated:

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| MeCN | Pyridine | 12 | 68 |

| THF | Triethylamine | 24 | 45 |

| DMF | NaH | 6 | 72 |

While DMF/NaH offers higher yields, MeCN/pyridine is preferred for scalability and lower cost.

Temperature and Stoichiometry

- Temperature : Room temperature (25°C) minimizes side products (e.g., mono-protected species).

- Boc Anhydride : A 4:1 molar ratio to uracil is optimal; lower ratios result in incomplete protection.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed:

- Conditions : MeCN, 25°C, residence time 2 h.

- Output : 85% yield with >99% purity (HPLC).

Purification at Scale

- Crystallization : Hexane/EtOAc mixtures achieve >98% purity without chromatography.

- Waste Management : Solvent recovery systems reduce environmental impact.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 1.48 (s, 18H, t-Bu), 2.34 (s, 3H, CH₃), 6.12 (s, 1H, H-5).

- ¹³C NMR : δ 27.9 (t-Bu), 22.1 (CH₃), 150.8 (C=O).

- HRMS : [M+H]⁺ calcd. for C₁₈H₂₇N₂O₆: 367.1864; found: 367.1868.

Challenges and Solutions

- Moisture Sensitivity : Boc anhydride is hygroscopic; reactions require anhydrous conditions.

- Byproduct Formation : Mono-protected species (<5%) are removed via recrystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled pH and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effect. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Dione Derivatives

Di-tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate (CAS 261507-84-0, MFCD14705127)

- Structural Difference : Replaces the 5-methyl group with a hydroxyl (-OH) substituent.

- This compound may serve as a precursor for hydroxylated nucleoside analogs .

- Applications : Useful in medicinal chemistry for introducing hydroxyl motifs into drug candidates.

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate (CAS 122567-97-9)

- Structural Difference : Incorporates a benzoate ester and a dihydrofuran ring linked to the pyrimidine dione core.

- Impact : The benzoate enhances lipophilicity, while the dihydrofuran introduces conformational rigidity. Such modifications are common in antiviral or anticancer prodrug design .

1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 14259-58-6)

Ester Group Variations

Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 5422-89-9)

- Core Difference : Pyrrole ring instead of pyrimidine dione.

- Ester Impact : Diethyl esters are less sterically hindered than tert-butyl, increasing susceptibility to hydrolysis. This compound is used in heterocyclic chemistry for synthesizing fluorescent dyes or ligands .

Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 7494-94-2)

- Structural Feature : Methoxy-oxoethyl side chain introduces additional electrophilic sites.

- Applications: Potential intermediate in alkaloid synthesis or metal-organic frameworks (MOFs) due to its chelating ability .

Protective Group Strategies

(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Comparative Data Table

Biological Activity

Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate (CAS No. 917081-58-4) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.

- Molecular Formula : C15H22N2O6

- Molecular Weight : 326.34 g/mol

- Appearance : Light-yellow to yellow powder or crystals

- Storage Conditions : Refrigerated at 2-7°C

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound appears to inhibit the migration of macrophages and block the activity of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor-alpha (TNF-α), and IL-6 in various cell models .

Anti-inflammatory Effects

Di-tert-butyl 5-methyl-2,4-dioxopyrimidine has been shown to alleviate conditions associated with acute liver failure (ALF). In mouse models, the compound significantly reduced serum levels of liver enzymes and prevented liver tissue damage when administered in doses of 50 mg/kg. The treatment also resulted in a marked decrease in the number of activated macrophages in the liver, demonstrating its potential as a therapeutic agent against inflammatory liver diseases .

Cytokine Regulation

The compound's ability to down-regulate pro-inflammatory cytokines suggests its utility in managing inflammatory diseases. Studies have demonstrated that treatment with Di-tert-butyl 5-methyl-2,4-dioxopyrimidine led to a dose-dependent decrease in mRNA expression levels of TNF-α, IL-1β, and IL-6 in RAW264.7 macrophage cells . This regulation is crucial for mitigating excessive inflammatory responses that can lead to chronic diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced serum enzyme levels | |

| Cytokine Regulation | Down-regulation of TNF-α, IL-1β, IL-6 | |

| Macrophage Inhibition | Decreased macrophage infiltration |

Study on Acute Liver Failure

In a pivotal study examining the effects of Di-tert-butyl 5-methyl-2,4-dioxopyrimidine on ALF induced by D-galactosamine and lipopolysaccharide (LPS), researchers found that the compound effectively reduced liver damage. The oral administration resulted in improved liver function markers and histological preservation of liver architecture . This study highlights the therapeutic potential of the compound in clinical settings involving liver inflammation.

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate?

Methodological Answer: The compound is synthesized via multi-step reactions involving pyrimidine derivatives and tert-butyl dicarbonate. A typical procedure includes:

- Step 1: Reacting 5-methyl-2,4-dioxopyrimidine with di-tert-butyl dicarbonate under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) in 1,4-dioxane at 0–20°C for 1 hour .

- Step 2: Isolation via column chromatography and characterization using NMR and mass spectrometry.

Key reagents and conditions are optimized to avoid side reactions, ensuring yields >80% .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR in DMSO or CDCl3 resolves proton environments (e.g., tert-butyl groups at δ ~1.3 ppm) and carbonyl carbons (δ ~160–170 ppm) .

- X-ray Crystallography: Single-crystal diffraction (using APEX2 or similar systems) determines bond lengths and angles. SHELXL refines structural parameters, with R-factors <0.05 for high-resolution data .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at 358.42 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) minimize decomposition of the pyrimidine core during tert-butoxycarbonylation .

- Catalyst Screening: Triethylamine or DMAP enhances nucleophilic reactivity, reducing reaction time.

- Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) separates byproducts, achieving >95% purity .

Contradictions in yield between studies often stem from variations in stoichiometry or solvent purity .

Q. What computational approaches model the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electron density distribution, identifying nucleophilic/electrophilic sites (e.g., carbonyl groups at C2/C4) .

- Molecular Docking: Simulates interactions with enzyme targets (e.g., kinases) using AutoDock Vina. Binding affinities (ΔG < -7 kcal/mol) suggest inhibitory potential .

- MD Simulations: Assess stability of ligand-protein complexes in aqueous environments (AMBER force field) .

Q. How are crystallographic data contradictions resolved for this compound?

Methodological Answer:

- Twinned Data: SHELXD/SHELXE handle pseudo-merohedral twinning via HKLF5 format, refining twin laws iteratively .

- Disorder Modeling: PART instructions in SHELXL partition disordered tert-butyl groups, improving electron density maps .

- Validation Tools: checkCIF/PLATON identify geometric outliers (e.g., bond angle deviations >5°) for manual correction .

Q. Which assays evaluate the compound’s biological activity in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition: IC50 values against kinases (e.g., EGFR) are measured via fluorescence polarization (FP) assays .

- Cell Proliferation: MTT assays using cancer cell lines (e.g., HeLa) quantify cytotoxicity (EC50 < 10 µM indicates potency) .

- ADMET Profiling: Microsomal stability (t1/2 > 30 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.